molecular formula C10H16BrN3 B2962820 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine CAS No. 1039987-25-1

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine

Cat. No.: B2962820
CAS No.: 1039987-25-1
M. Wt: 258.163
InChI Key: BVVHJAFIYIQILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine is a useful research compound. Its molecular formula is C10H16BrN3 and its molecular weight is 258.163. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amplification of Phleomycin

Research on unfused heterobicycles, including compounds related to 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine, has shown their potential as amplifiers of phleomycin. The study focused on synthesizing derivatives through reactions that yield compounds with little activity as phleomycin amplifiers, highlighting the chemical diversity and potential biological applications of such compounds (Kowalewski et al., 1981).

Catalyzed Amination

Another study demonstrated the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, using a palladium-Xantphos complex. This research presents a method for achieving high yields and excellent chemoselectivity in the synthesis of amino-chloropyridine products, indicating the utility of such reactions in the development of pyridine-based derivatives with potential applications in medicinal chemistry and material science (Ji et al., 2003).

Bromolactamization of Olefinic Amides

A novel reaction involving (N,N-dimethylamino)pyridine and isocyanate led to an unprecedented three-component catalyst system that facilitates the bromolactamization of olefinic amides. This protocol enhances the selectivity of N- over O-cyclization, generating a diverse range of lactams, which could be valuable in synthesizing bioactive compounds or pharmaceutical intermediates (Cheng et al., 2016).

Synthesis of Chromeno Pyridinone Derivatives

Research on the easy solventless synthesis of mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives showcases the reactivity of primary amines with 4-(2-(dimethylamino)vinyl)-2-oxo-2H-chromene-3-carbonitrile, leading to the development of environmentally friendly synthesis pathways for such compounds. This indicates potential applications in designing novel organic materials or bioactive molecules (Kibou et al., 2016).

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine . For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVHJAFIYIQILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039987-25-1
Record name 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.